molecular formula C25H28Cl2N2 B1209014 Meclizine Monohydrochloride CAS No. 36236-67-6

Meclizine Monohydrochloride

Cat. No.: B1209014
CAS No.: 36236-67-6
M. Wt: 427.4 g/mol
InChI Key: GJNMJOHYRWHJQB-UHFFFAOYSA-N
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Description

Meclizine Monohydrochloride is a piperazine derivative antihistamine commonly used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo. It is sold under various brand names, including Bonine and Antivert . This compound works by blocking histamine H1 receptors, thereby reducing the effects of histamine in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

Meclizine Monohydrochloride can be synthesized through several methods. One common method involves the reaction of 1-(4-chlorobenzhydryl)piperazine with 3-methylbenzyl chloride in the presence of a base . The reaction is typically carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures.

Industrial Production Methods

In industrial settings, meclizine hydrochloride is often produced using a solid dispersion technique to enhance its solubility and dissolution rate . This involves the preparation of solid dispersions using carriers like mannitol through fusion methods. The resulting solid dispersion is then formulated into fast-dissolving tablets for oral administration .

Chemical Reactions Analysis

Types of Reactions

Meclizine Monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and halogen-substituted meclizine hydrochloride .

Scientific Research Applications

Meclizine Monohydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: Another antihistamine used to treat motion sickness and allergies.

    Dimenhydrinate: A combination of diphenhydramine and 8-chlorotheophylline, used to prevent nausea and vomiting.

    Cyclizine: An antihistamine with similar antiemetic properties.

Uniqueness

Meclizine Monohydrochloride is unique in its relatively long duration of action and lower incidence of drowsiness compared to other antihistamines like diphenhydramine . It is also preferred for its effectiveness in treating vertigo associated with vestibular disorders .

Biological Activity

Meclizine Monohydrochloride is a first-generation antihistamine primarily used for the treatment of motion sickness and vertigo. Its biological activity is characterized by its antagonistic effects on histamine H1 receptors, which play a crucial role in various physiological responses, including nausea and vestibular function. This article provides a comprehensive overview of the biological activity of meclizine, including its pharmacodynamics, mechanism of action, pharmacokinetics, and relevant clinical findings.

Meclizine exerts its effects primarily through the following mechanisms:

  • Histamine H1 Receptor Antagonism : Meclizine blocks the action of histamine at H1 receptors in the central nervous system (CNS), particularly in the vomiting center and chemoreceptor trigger zone (CTZ) located in the medulla. This action helps alleviate nausea and vomiting associated with motion sickness and other vestibular disorders .
  • Anticholinergic Effects : In addition to its antihistaminic properties, meclizine possesses central anticholinergic actions that contribute to its antiemetic effects. These actions may lead to side effects such as drowsiness and dry mouth .
  • Vestibular System Modulation : Research indicates that meclizine may modulate vestibular system activity. It has been shown to inhibit eye movement reflexes related to low accelerations during visual-vestibular tasks, suggesting a central mechanism of action rather than purely sensory-specific pathways .

Pharmacokinetics

The pharmacokinetic profile of meclizine is essential for understanding its therapeutic efficacy:

ParameterValue
Absorption Peak plasma concentration (Cmax) at ~3 hours post-dose .
Half-life Approximately 5-6 hours .
Volume of Distribution Approximately 6.78 ± 3.52 L .
Metabolism Primarily metabolized by CYP2D6; limited human data available .
Elimination Excreted in urine as metabolites and unchanged in feces .

Clinical Findings and Case Studies

Meclizine's efficacy has been demonstrated in various clinical settings:

  • Motion Sickness : A study revisiting meclizine's effects on motion sickness found significant improvements in patients' symptoms, particularly under normal visual-vestibular conditions. However, its efficacy may diminish in high-acceleration environments .
  • Vestibular Migraine Management : Meclizine has been used off-label for managing acute vestibular migraine attacks. A case report highlighted its effectiveness in alleviating severe nausea following the withdrawal from transdermal scopolamine, demonstrating meclizine's role in managing withdrawal symptoms effectively .
  • Achondroplasia Treatment : Recent studies have explored meclizine's potential in promoting bone growth in animal models of achondroplasia. Phase 1 clinical trials indicated that repeated doses were well tolerated among children with this condition, suggesting a novel therapeutic application beyond its traditional use .

Adverse Effects

While meclizine is generally well tolerated, it is associated with several adverse effects:

  • Common side effects include drowsiness, dry mouth, and fatigue due to its CNS penetration.
  • In clinical trials involving children, mild adverse events such as upper abdominal pain and vomiting were reported but resolved spontaneously without serious complications .

Properties

CAS No.

36236-67-6

Molecular Formula

C25H28Cl2N2

Molecular Weight

427.4 g/mol

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrochloride

InChI

InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H

InChI Key

GJNMJOHYRWHJQB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl

Key on ui other cas no.

410538-37-3
31884-77-2
1104-22-9
36236-67-6

Related CAS

569-65-3 (Parent)

Synonyms

Agyrax
Antivert
Bonamine
Bonine
Chiclida
D Vert
D-Vert
Dihydrochloride, Meclizine
DVert
Histametizyn
Hydrochloride, Meclizine
Meclizine
Meclizine Dihydrochloride
Meclizine Hydrochloride
Meclizine Monohydrochloride
Meclozine
Monohydrochloride, Meclizine
Parachloramine
Ru Vert M
Ru-Vert-M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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